N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
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Overview
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzo[b,f][1,4]oxazepine core structure, which is a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of a suitable precursor, such as 2-aminodiphenyl ether, under acidic or basic conditions to form the oxazepine ring.
Oxidation: The resulting oxazepine intermediate is then oxidized to introduce the keto group at the 11-position, forming 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine.
Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has several scientific research applications:
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby altering neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the ring.
Quetiapine: A well-known antipsychotic drug that shares a similar dibenzo[b,f][1,4]thiazepine core structure.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and material applications.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-2-22(19,20)17-10-7-8-13-11(9-10)15(18)16-12-5-3-4-6-14(12)21-13/h3-9,17H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIKSUPAROLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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